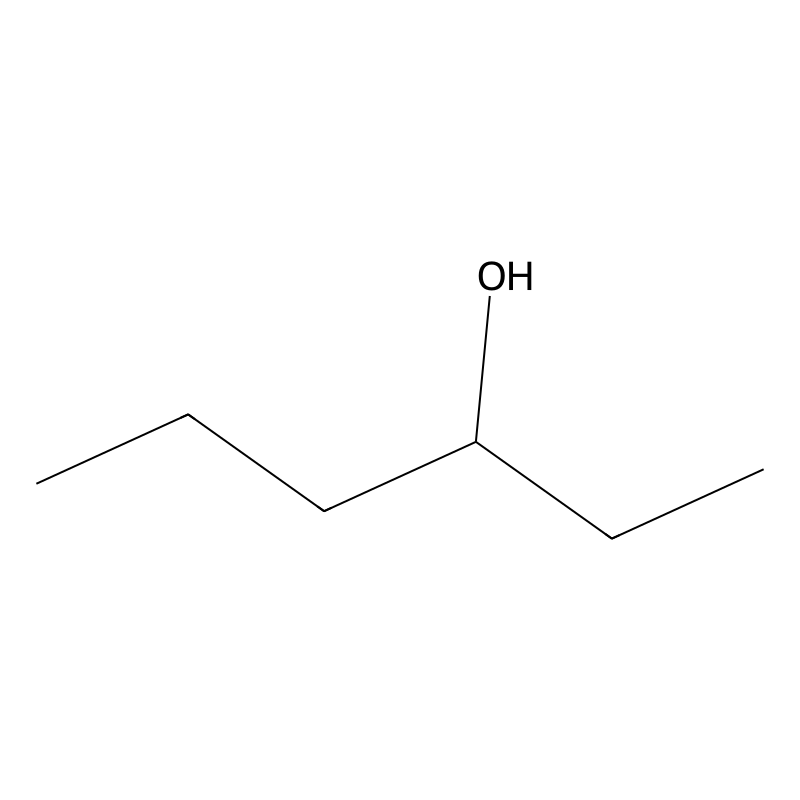3-Hexanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
slightly soluble in water; soluble in alcohol and acetone; soluble in ether in all proportions
Synonyms
Canonical SMILES
Plant Science and Metabolomics:
- 3-hexanol is a naturally occurring metabolite found in various plants, including Aloe africana and Carica papaya [].
- Research suggests it plays a role in plant defense mechanisms, potentially acting as an antifungal agent [].
- Scientists utilize 3-hexanol in plant science research to study its potential applications in plant protection and its role in plant metabolism [].
Food Science and Flavoring:
- 3-hexanol contributes to the flavor profile of various fruits and vegetables, such as apples, peaches, and green tea [, ].
- Food scientists employ 3-hexanol in research to understand and manipulate the flavor profiles of food products [, ].
Chemical and Analytical Applications:
- -hexanol exhibits properties that make it useful in various analytical techniques.
- Researchers utilize it as a solvent in chromatographic separations and as a reference standard in analytical methods for detecting other chemical substances [].
Pharmaceutical Research:
- Studies suggest that 3-hexanol may have an impact on the activity of certain enzymes in the liver, potentially influencing drug metabolism.
- Pharmaceutical researchers investigate the potential effects of 3-hexanol on drug metabolism and its possible interactions with medications.
3-Hexanol, also known as hexan-3-ol or ethyl propyl carbinol, is an organic compound with the molecular formula and a molecular weight of approximately 102.17 g/mol. It is classified as a secondary alcohol due to the position of its hydroxyl group at the third carbon in the hexane chain. This compound is notable for its occurrence in various natural sources, particularly in the flavor and aroma profiles of fruits like pineapple, where it contributes to their characteristic scents and tastes .
- Dehydration: 3-Hexanol can undergo dehydration to form 1-hexene:
- Esterification: It reacts with carboxylic acids to form esters, which are often used in flavoring and fragrance applications.
- Oxidation: As a secondary alcohol, it can be oxidized to form ketones or carboxylic acids under appropriate conditions.
For example, when reacted with trifluoroacetic acid, it yields trifluoroacetic acid and hexan-3-yl trifluoroacetate .
3-Hexanol exhibits various biological activities, primarily as a plant metabolite and pheromone. Its presence in plants suggests potential roles in signaling and attracting pollinators. Additionally, it has been identified as a flavoring agent in food products, contributing to sensory experiences . Research indicates that it may have antimicrobial properties, although further studies are needed to fully elucidate these effects.
Several methods exist for synthesizing 3-hexanol:
- Hydroboration-Oxidation: This method involves the hydroboration of unsaturated hexane derivatives like 3-hexyne followed by oxidation to yield 3-hexanol.
- Reduction of Ketones: The reduction of corresponding ketones can also produce 3-hexanol.
- Lithium Tetraethylaluminate Reaction: A reaction involving lithium tetraethylaluminate with butanal has been reported to yield good amounts of 3-hexanol .
3-Hexanol has diverse applications across various industries:
- Flavoring Agent: It is commonly used in food products to enhance flavor profiles.
- Fragrance Component: Its pleasant scent makes it suitable for use in perfumes and cosmetics.
- Chemical Intermediate: In organic synthesis, it serves as a precursor for other chemical compounds.
Interaction studies involving 3-hexanol have focused on its role as a volatile compound in food systems and its sensory impact on flavor perception. Research indicates that pre-cooking processes can significantly reduce the total area count of volatile compounds, including 3-hexanol, affecting flavor intensity .
Additionally, studies have explored its interactions with other compounds in complex mixtures, providing insights into its behavior in natural settings.
Several compounds share structural similarities with 3-hexanol. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Characteristics |
|---|---|---|
| 1-Hexanol | Primary alcohol; higher boiling point than 3-hexanol. | |
| 2-Hexanol | Secondary alcohol; different odor profile. | |
| 4-Hexanol | Secondary alcohol; less common than other hexanols. | |
| Hexanal | Aldehyde; distinct aroma; used in flavoring. |
Uniqueness of 3-Hexanol:
- The positioning of the hydroxyl group at the third carbon gives it distinct chemical properties compared to its isomers.
- Its natural occurrence in fruits enhances its appeal for use as a flavoring agent.
Physical Description
XLogP3
Density
LogP
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index







